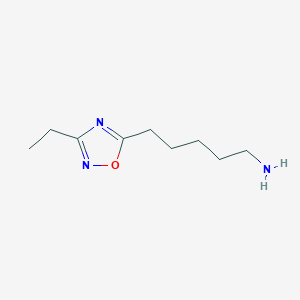

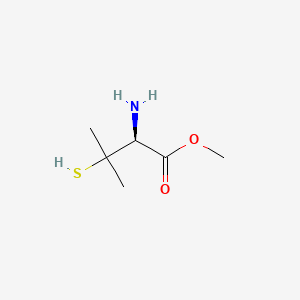

青霉胺甲酯

描述

Penicillamine methyl ester (PME) is a chemical compound that is synthesized from penicillamine, an amino acid that contains a sulfhydryl group. PME has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

科学研究应用

1. 合成和结构研究

青霉胺甲酯已在各种合成和结构研究中得到探索。例如,Wolfe和Sterzycki(1987年)在他们的研究“甲酸乙酯合成子。与青霉胺环和氧青霉胺环系统合成相关的研究”(Wolfe & Sterzycki, 1987)中调查了其在合成青霉环和氧青霉环系统中的作用。此外,Kirsch等人(1998年)专注于“D-青霉胺甲酯与中性氧化铼(V)配合物的制备和结构研究”,揭示了双齿N,S配体的配位模式的见解(Kirsch et al., 1998)。

2. 在化学反应和药物化学中的作用

青霉胺甲酯已在涉及化学反应和药物化学的研究中得到应用。例如,Real等人(1999年)在“低对称金属配合物:氯代半胱氨酸乙酯-N,S三苯基膦钯(II)”中发现了其作为苯乙烯水合羧化反应催化剂的有效性(Real et al., 1999)。此外,Urban等人(1994年)在“合成和立体化学:与6-(羟乙基)-青霉环相关的一些噻唑烷”中研究了其立体化学(Urban et al., 1994)。

3. 生化和药理特性

青霉胺及其类似物,包括甲酯变体的生化和药理特性一直是研究的课题。Aposhian在1971年的研究“青霉胺及类似螯合剂”中提供了有关其金属结合能力的见解(Aposhian, 1971)。

4. 分析和测量技术

该化合物还在发展分析技术方面起着重要作用。Zinellu等人(2004年)在“激光诱导荧光毛细管电泳评估血浆D-青霉胺氧化还原状态”中探讨了测量血浆中各种形式的青霉胺的方法(Zinellu et al., 2004)。

作用机制

Target of Action

Penicillamine methyl ester, also known as METHYL (2S)-2-AMINO-3-METHYL-3-SULFANYLBUTANOATE, primarily targets copper ions in the body . It is a chelating agent recommended for the removal of excess copper in patients with Wilson’s disease . It also reduces excess cystine excretion in cystinuria .

Mode of Action

Penicillamine methyl ester interacts with its targets by binding to them. In the case of Wilson’s disease, it binds to copper, allowing it to be eliminated in the urine . It also inhibits macrophages, decreases IL-1, and reduces the number of T-lymphocytes, which helps in the treatment of rheumatoid arthritis .

Biochemical Pathways

The primary biochemical pathway affected by Penicillamine methyl ester is the copper metabolism pathway. In Wilson’s disease, a genetic disorder of copper metabolism, the compound binds to accumulated copper and facilitates its elimination through urine . In cystinuria, it binds with cysteine to yield a mixed disulfide which is more soluble than cystine .

Pharmacokinetics

Penicillamine methyl ester is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states .

Result of Action

The molecular and cellular effects of Penicillamine methyl ester’s action include the reduction of copper levels in patients with Wilson’s disease, and the reduction of cystine excretion in cystinuria . In rheumatoid arthritis, it reduces the number of T-lymphocytes, inhibits macrophage function, decreases IL-1, and prevents collagen cross-linking .

Action Environment

The action, efficacy, and stability of Penicillamine methyl ester can be influenced by various environmental factors. For instance, the presence of food and certain medications can affect its absorption and bioavailability . Additionally, the compound’s effectiveness can be hindered by its numerous adverse effects, both cutaneous and extra-cutaneous .

生化分析

Biochemical Properties

Penicillamine methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit macrophages, decrease IL-1, and reduce the number of T-lymphocytes . Additionally, it prevents collagen cross-linkage, which is crucial in the treatment of rheumatoid arthritis . The compound’s interaction with copper ions is particularly noteworthy, as it forms stable complexes that facilitate the excretion of copper in patients with Wilson’s disease .

Cellular Effects

Penicillamine methyl ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to depress T-cell activity while not significantly affecting B-cell activity . This selective immunosuppressive action makes it valuable in treating autoimmune conditions. Furthermore, the compound’s ability to bind copper ions and facilitate their excretion impacts cellular metabolism by reducing copper toxicity .

Molecular Mechanism

At the molecular level, penicillamine methyl ester exerts its effects through several mechanisms. It binds to heavy metals such as copper, forming stable complexes that are excreted in the urine . This chelation process is crucial in treating conditions like Wilson’s disease. Additionally, the compound interferes with the formation of cross-links between tropocollagen molecules, thereby preventing collagen cross-linkage . This action is beneficial in managing rheumatoid arthritis by reducing tissue stiffness and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of penicillamine methyl ester have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is known to be rapidly absorbed but incompletely (40-70%) in the intestine . Its bioavailability is influenced by factors such as food intake and the presence of antacids . Over time, the compound’s stability and degradation can affect its efficacy, necessitating careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of penicillamine methyl ester vary with different dosages in animal models. At therapeutic doses, the compound effectively chelates heavy metals and reduces symptoms of conditions like Wilson’s disease and rheumatoid arthritis . At higher doses, it can lead to adverse effects such as liver toxicity and immune suppression . These dosage-dependent effects highlight the importance of precise dosing in clinical and experimental applications.

Metabolic Pathways

Penicillamine methyl ester is involved in several metabolic pathways, primarily related to its chelating properties. It interacts with enzymes and cofactors involved in copper metabolism, facilitating the excretion of copper through urine . The compound’s metabolism also involves hepatic processing, where it is converted into various metabolites, including S-methyl-D-penicillamine . These metabolic pathways are crucial for its therapeutic efficacy and safety.

Transport and Distribution

The transport and distribution of penicillamine methyl ester within cells and tissues are influenced by its chemical properties. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Its distribution follows a two-compartment model, with peak plasma concentrations observed 1-4 hours after ingestion . The compound’s ability to form stable complexes with heavy metals facilitates its transport and excretion.

Subcellular Localization

Penicillamine methyl ester exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . Its ability to bind heavy metals and prevent collagen cross-linkage is facilitated by its subcellular distribution. Additionally, the compound’s localization in specific cellular compartments may be influenced by post-translational modifications and targeting signals .

属性

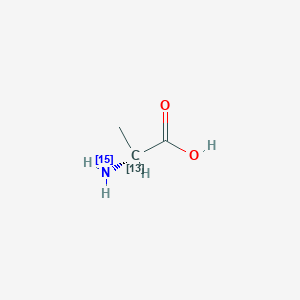

IUPAC Name |

methyl (2S)-2-amino-3-methyl-3-sulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(2,10)4(7)5(8)9-3/h4,10H,7H2,1-3H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXGPNLTDAUQQF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OC)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)OC)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34297-27-3 (hydrochloride) | |

| Record name | D-Penicillamine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29913-83-5 | |

| Record name | D-Penicillamine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

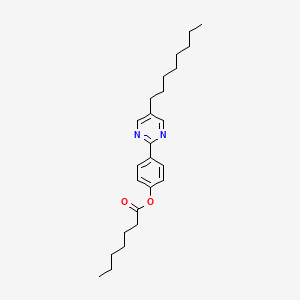

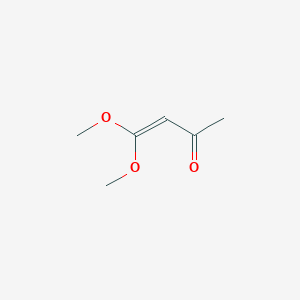

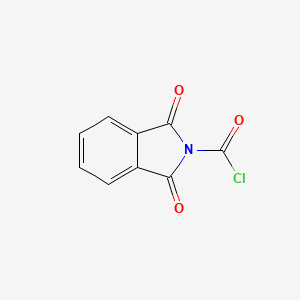

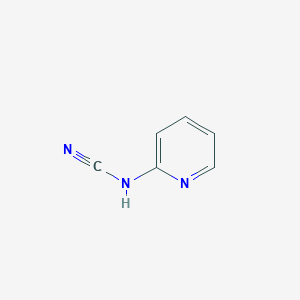

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B1611137.png)